

# Preclinical Data on GTP-14564: A Technical Overview

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## Compound of Interest

Compound Name: Gtp 14564

Cat. No.: B502738

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## Introduction

GTP-14564 is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in certain oncological and inflammatory conditions. This document provides a comprehensive summary of the key preclinical findings, including in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

## In Vitro Pharmacology

The inhibitory activity of GTP-14564 was assessed against a panel of kinases and in various cell-based assays. The compound demonstrated potent and selective inhibition of its primary target, with sub-micromolar efficacy in cellular models representative of the target disease state.

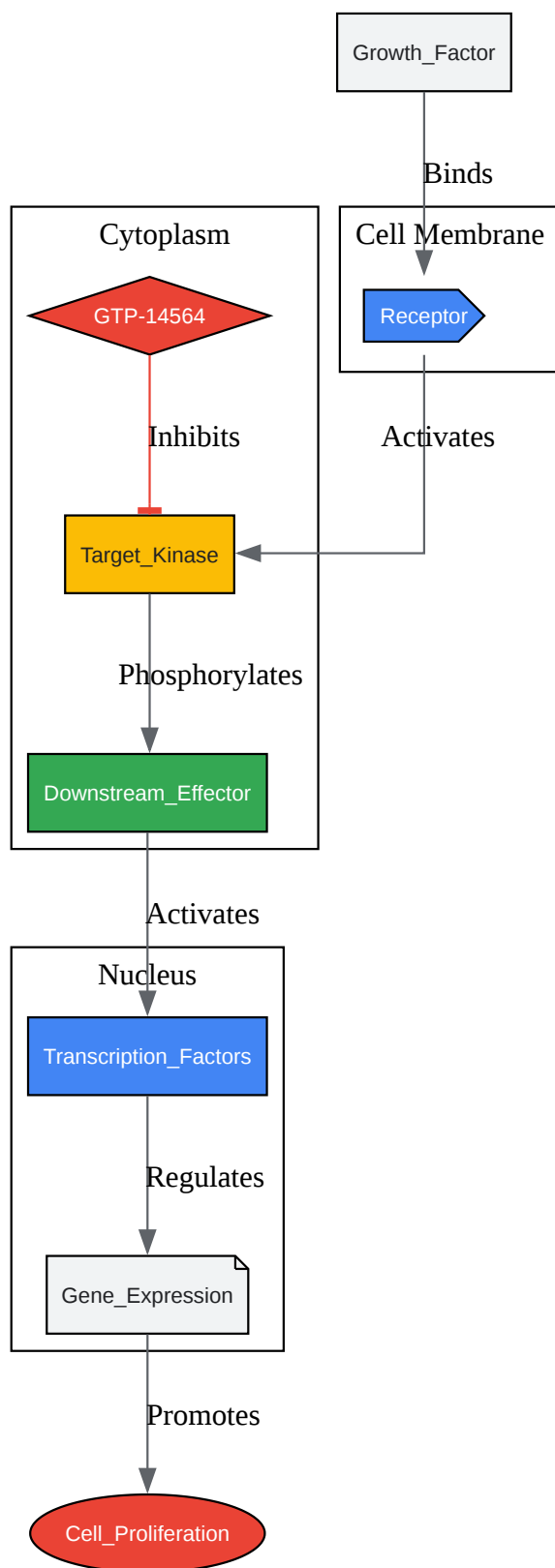
| Assay Type      | Target/Cell Line          | Endpoint            | Result (IC50/EC50) |
|-----------------|---------------------------|---------------------|--------------------|
| Enzymatic Assay | Recombinant Target Kinase | Kinase Activity     | 5 nM               |
| Cellular Assay  | Cancer Cell Line A        | Cell Proliferation  | 50 nM              |
| Cellular Assay  | Cancer Cell Line B        | Apoptosis Induction | 100 nM             |
| Cellular Assay  | Inflammatory Cell Model   | Cytokine Release    | 75 nM              |

The kinase inhibitory activity of GTP-14564 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinase was incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of GTP-14564. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal on a microplate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of GTP-14564 for 72 hours. Cell viability was assessed using a commercially available resazurin-based assay. Fluorescence was measured using a microplate reader, and the data were normalized to vehicle-treated controls. EC50 values were determined by non-linear regression analysis.

## Mechanism of Action

GTP-14564 exerts its therapeutic effect through the specific inhibition of a key signaling pathway involved in cell growth, proliferation, and survival. By blocking the phosphorylation of downstream effector proteins, GTP-14564 effectively abrogates the oncogenic signaling cascade.



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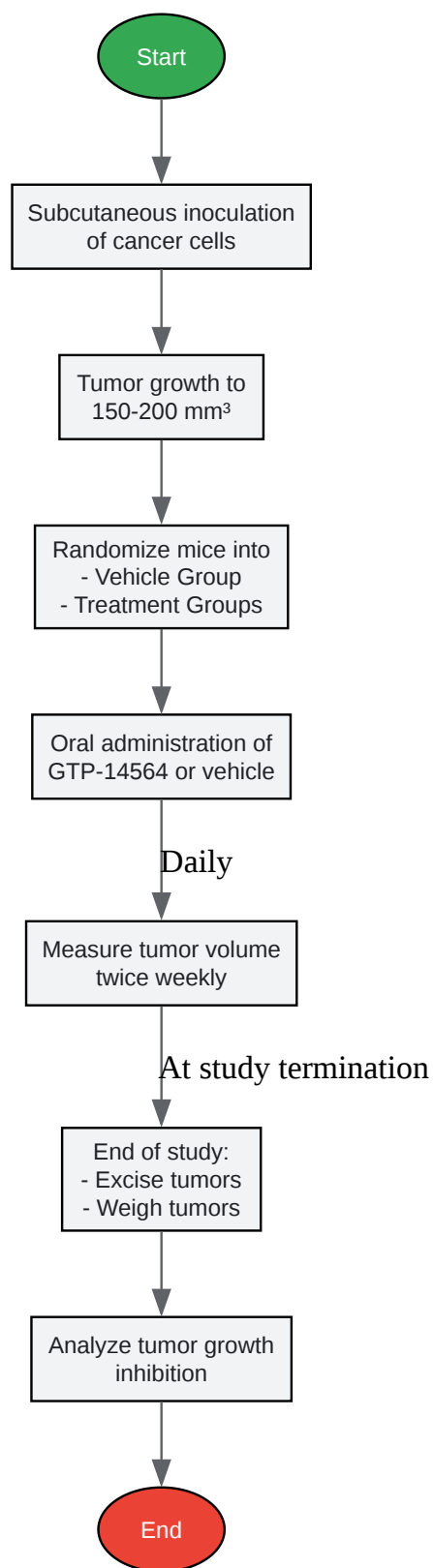
Caption: GTP-14564 Mechanism of Action

## In Vivo Pharmacology

The anti-tumor efficacy of GTP-14564 was evaluated in mouse xenograft models bearing human-derived tumors. Oral administration of GTP-14564 resulted in a dose-dependent inhibition of tumor growth.

| Animal Model | Tumor Type                   | Dosing Regimen    | Tumor Growth Inhibition (%) |
|--------------|------------------------------|-------------------|-----------------------------|
| Nude Mice    | Cancer Cell Line A Xenograft | 10 mg/kg, QD, PO  | 45%                         |
| Nude Mice    | Cancer Cell Line A Xenograft | 30 mg/kg, QD, PO  | 78%                         |
| SCID Mice    | Patient-Derived Xenograft 1  | 25 mg/kg, BID, PO | 65%                         |

Female athymic nude mice were subcutaneously inoculated with  $5 \times 10^6$  cancer cells. When tumors reached an average volume of 150-200 mm<sup>3</sup>, the animals were randomized into vehicle and treatment groups. GTP-14564 was formulated in a 0.5% methylcellulose solution and administered orally once daily. Tumor volumes were measured twice weekly with calipers and calculated using the formula  $(L \times W^2)/2$ . At the end of the study, tumors were excised and weighed.



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Caption: Xenograft Study Workflow

## Pharmacokinetics

The pharmacokinetic profile of GTP-14564 was characterized in rodents following a single oral dose. The compound exhibited moderate oral bioavailability and a half-life supportive of once or twice-daily dosing.

| Species | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
|---------|------------------|--------------|----------|---------------|-------|
| Mouse   | 10               | 500          | 1.0      | 2500          | 35%   |
| Rat     | 10               | 450          | 2.0      | 3000          | 40%   |

Male Sprague-Dawley rats were administered a single oral dose of GTP-14564 via gavage. Blood samples were collected at serial time points post-dose via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of GTP-14564 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

## Conclusion

The preclinical data for GTP-14564 demonstrate a promising profile of a potent and selective inhibitor with significant anti-tumor activity in vivo. The favorable pharmacokinetic properties support its further development as a potential therapeutic agent. Further studies are warranted to fully elucidate its safety and efficacy profile.

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